molecular formula C8H11N3OS B2517374 N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide CAS No. 787498-56-0

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide

Cat. No.: B2517374
CAS No.: 787498-56-0
M. Wt: 197.26
InChI Key: AXJCHIIXBJAGER-UHFFFAOYSA-N
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Description

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide is a chemical compound that features a thiazole ring and a pyrrolidine ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the pyrrolidine ring is a five-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of thiazole-2-carboxylic acid, which is reacted with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of thiazole-2-carboxylic acid derivatives, while substitution reactions can yield various N-substituted thiazole derivatives .

Scientific Research Applications

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide hydrochloride
  • This compound derivatives

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and a pyrrolidine ring.

Biological Activity

N-(1,3-Thiazol-2-YL)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a pyrrolidine moiety, which contribute to its unique chemical reactivity and biological interactions. The presence of these heterocycles allows for specific interactions with molecular targets, potentially leading to various pharmacological effects.

This compound interacts with specific enzymes or receptors, modulating their activity. The thiazole ring is particularly noted for its ability to bind to active sites on proteins, which can inhibit enzymatic functions or alter receptor signaling pathways. This mechanism underlies its potential therapeutic applications in areas such as oncology and infectious diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of N-(1,3-thiazol-2-yl)pyrrolidine have shown selective inhibitory effects on key cancer-related pathways:

  • Dual Inhibition : A derivative identified as 21j exhibited dual-target inhibitory activities against PI3Kα and HDAC6, with IC50 values of 2.9 nM and 26 nM, respectively. This compound demonstrated significant potency against the L-363 cell line (IC50 = 0.17 μM) and effectively inhibited phosphorylation of pAkt(Ser473), indicating its role in cancer cell signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Efficacy : Various studies have reported that thiazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from N-(1,3-thiazol-2-YL)pyrrolidine showed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin .

Case Study 1: Anticancer Research

In a study focused on the synthesis of N-(thiazol-2-yl)pyrrolidine derivatives targeting cancer pathways, researchers found that these compounds could significantly inhibit tumor growth in vitro. The study established that structural modifications in the thiazole ring enhanced the anticancer properties by improving binding affinity to target enzymes .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial activity of various thiazole-containing compounds against multiple bacterial strains. Results indicated that several derivatives had MIC values substantially lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Research Findings Summary Table

Activity Target IC50 Values Notes
AnticancerPI3Kα/HDAC62.9 nM / 26 nMDual inhibitor with significant potency
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mLSuperior to ciprofloxacin
Escherichia coli3.12 - 12.5 μg/mLEffective against multiple strains

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c12-7(6-2-1-3-9-6)11-8-10-4-5-13-8/h4-6,9H,1-3H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJCHIIXBJAGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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